1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone, also known as BB-22, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. BB-22 belongs to the class of indole-derived synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
Mécanisme D'action
1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone acts as a potent agonist of the CB1 and CB2 cannabinoid receptors. The activation of these receptors leads to the modulation of various physiological processes such as pain perception, inflammation, and anxiety. This compound has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which may account for its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce pain and inflammation, improve cognitive function, and reduce anxiety-like behaviors. This compound has also been shown to have antioxidant and neuroprotective properties, which may make it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone is its potent agonist activity at the CB1 and CB2 cannabinoid receptors. This makes it a useful tool for investigating the physiological and biochemical effects of cannabinoid receptor activation. However, one limitation of this compound is its psychoactive effects, which may confound the interpretation of results in behavioral studies.
Orientations Futures
There are several potential future directions for research on 1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone. One area of interest is the development of this compound analogs with improved therapeutic properties and reduced psychoactive effects. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective and antitumor effects of this compound. Additionally, further studies are needed to investigate the potential of this compound as a treatment for neurodegenerative diseases and cancer.
Méthodes De Synthèse
1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone can be synthesized using a multi-step process that involves the condensation of 4-fluorobenzoyl chloride with 1-piperazinebutanone in the presence of triethylamine. The resulting intermediate is then reacted with butyryl chloride to yield this compound. The synthesis of this compound is relatively straightforward and can be achieved with high yields.
Applications De Recherche Scientifique
1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. This compound has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have antitumor properties in vitro, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
1-[4-(4-butanoylpiperazin-1-yl)-3-fluorophenyl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-3-5-17(22)14-7-8-16(15(19)13-14)20-9-11-21(12-10-20)18(23)6-4-2/h7-8,13H,3-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWSKRZCBGYFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346545 |
Source
|
Record name | ST051258 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6032-98-0 |
Source
|
Record name | ST051258 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.